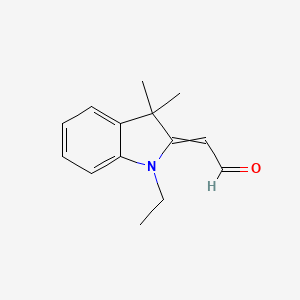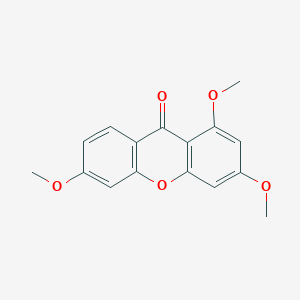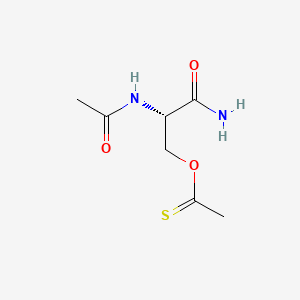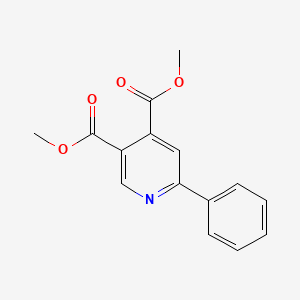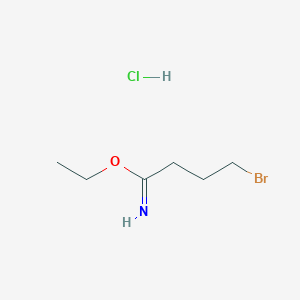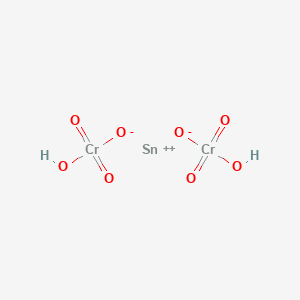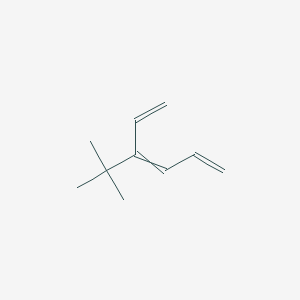
3-Tert-butylhexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylhexa-1,3,5-triene is an organic compound characterized by a triene structure with a tert-butyl group attached to the third carbon atom. This compound is part of the larger family of conjugated dienes and trienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylhexa-1,3,5-triene typically involves the use of conjugated diene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkene to form a cyclohexene derivative, which can then be further modified to introduce the tert-butyl group. Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that allow for efficient synthesis of the compound. The use of metal catalysts, such as palladium or nickel, can facilitate the formation of the triene structure under milder conditions, improving yield and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triene into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the triene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are frequently used.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes, alkylated derivatives.
Applications De Recherche Scientifique
3-Tert-butylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These bonds allow for electron delocalization, making the compound highly reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Hexatriene: A simpler triene without the tert-butyl group.
Cyclohexa-1,3,5-triene: A cyclic triene with similar conjugation.
1,3,5,7-Octatetraene: An extended conjugated system with four double bonds.
Uniqueness
3-Tert-butylhexa-1,3,5-triene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and for developing new materials with specific properties.
Propriétés
Numéro CAS |
40087-76-1 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-tert-butylhexa-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-6-8-9(7-2)10(3,4)5/h6-8H,1-2H2,3-5H3 |
Clé InChI |
QJQSDSBFJITIHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


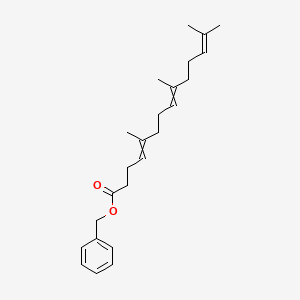
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
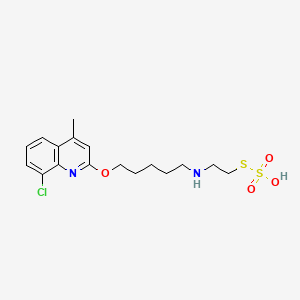
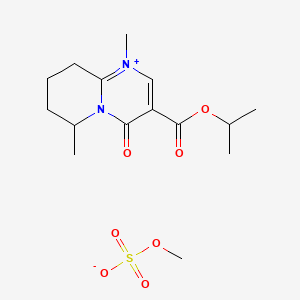
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
